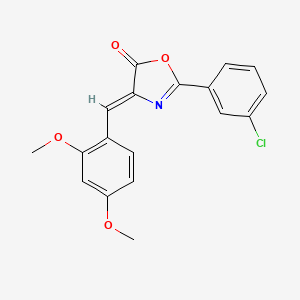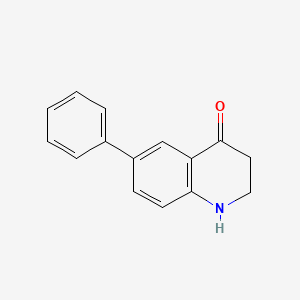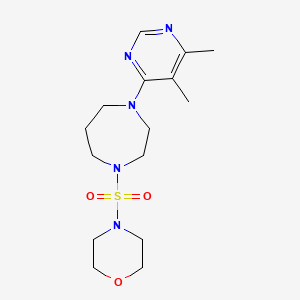![molecular formula C17H18ClN3O3 B5579322 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide CAS No. 5935-50-2](/img/structure/B5579322.png)
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide involves several key steps, including the nucleophilic substitution reactions. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, resulting in the synthesis of compounds with potential for studying CB1 cannabinoid receptors in the animal brain through positron emission tomography (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques and X-ray crystallography, confirming its intricate design and functional groups. For instance, studies by Fatma et al. (2017) and Wang et al. (2006) have detailed its molecular geometry, showcasing the compound's complex structure through single-crystal X-ray diffraction and DFT studies (Fatma et al., 2017); (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and interactions of 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide have been explored in the context of cannabinoid receptors. Hurst et al. (2002) discussed its interaction with the cannabinoid CB1 receptor, highlighting its significance in neuropharmacology (Hurst et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly affect the compound's application in various fields. The crystal structure and intermolecular interactions, including hydrogen bonding patterns, have been elucidated, providing insights into its solid-state behavior (Wang et al., 2006).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity with other substances and stability under various conditions, have been a subject of extensive research. Its interaction with cannabinoid receptors and the resulting pharmacological implications are particularly noteworthy, as demonstrated by the work of Hurst et al. (2002) and others (Hurst et al., 2002).
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
The compound "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, researchers have conducted conformational analysis around the pyrazole C3 substituent, identifying distinct conformations. These studies contribute to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of the steric and electrostatic interactions essential for binding and antagonist activity at the CB1 receptor (Shim et al., 2002).
Cytotoxic Activity and Molecular Docking
The cytotoxic activities of related compounds have been evaluated against different human cancer cell lines. Studies involving "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" analogs revealed promising results in inhibiting cancer cell growth. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms with biological targets, offering a basis for the development of novel anticancer agents (El Gaafary et al., 2021).
Synthesis and Characterization Techniques
Research on "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" includes the synthesis and characterization of novel derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been employed to elucidate the structural and electronic properties of these compounds. These studies are crucial for understanding the chemical behavior and potential biological applications of such compounds (Fatma et al., 2017).
Antioxidant Defense Mechanisms
Investigations into the effects of cannabinoid receptor ligands on lipid peroxidation and antioxidant defense systems have included compounds similar to "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide". These studies provide valuable information on the potential therapeutic applications of CB1 receptor antagonists in protecting against oxidative stress, which is implicated in various neurodegenerative diseases (Tsvetanova et al., 2006).
Novel Fused Heterobicycles
The compound has also been a precursor in the synthesis of novel fused heterobicycles, showcasing its versatility as a building block in organic synthesis. These heterobicycles have potential applications in drug development, highlighting the compound's role in the discovery of new therapeutic agents (Karthikeyan et al., 2014).
Propriétés
IUPAC Name |
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)17(23)21-8-6-11(7-9-21)16(19)22/h2-5,11H,6-9H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSZMYUXDJOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350679 | |
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
CAS RN |
5935-50-2 | |
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
